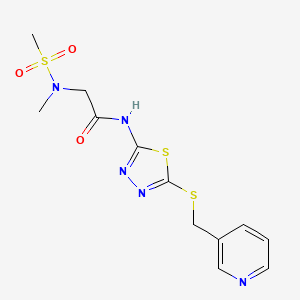

2-(N-methylmethylsulfonamido)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

The compound 2-(N-methylmethylsulfonamido)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted with a pyridinylmethylthio group and an N-methylmethylsulfonamido acetamide side chain. Thiadiazole derivatives are recognized for their broad-spectrum biological properties, including antibacterial, antifungal, and pesticidal activities . The pyridinylmethylthio moiety may enhance bioavailability and target specificity, as seen in similar sulfonamide and thioether-containing compounds .

Properties

IUPAC Name |

2-[methyl(methylsulfonyl)amino]-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3S3/c1-17(23(2,19)20)7-10(18)14-11-15-16-12(22-11)21-8-9-4-3-5-13-6-9/h3-6H,7-8H2,1-2H3,(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIHLGNFFOIHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=NN=C(S1)SCC2=CN=CC=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Carbon Disulfide Cyclocondensation

A classical approach involves the reaction of thiosemicarbazides with carbon disulfide under alkaline conditions. For example, 2-amino-5-mercapto-1,3,4-thiadiazole can be synthesized by cyclizing thiosemicarbazide with CS₂ in ethanol containing potassium hydroxide. This method yields the thiadiazole core with a free thiol group at position 5, which is critical for subsequent functionalization.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 80–90°C |

| Solvent | Ethanol/H₂O (3:1) |

| Catalyst | KOH (1.2 equiv) |

| Reaction Time | 6–8 hours |

| Yield | 68–72% |

Oxidative Cyclization of Thioamides

Alternative routes employ oxidative cyclization using bromine or iodine in acetic acid. This method converts N-substituted thioamides into 1,3,4-thiadiazoles through intramolecular dehydrogenation. While less common for this specific derivative, it offers advantages in regioselectivity when introducing complex substituents.

Thioether Linkage Installation: Pyridin-3-ylmethylthio Functionalization

The critical 5-((pyridin-3-ylmethyl)thio) substituent is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling:

SNAr with Pyridin-3-ylmethanethiol

Pre-activated 2-amino-5-chloro-1,3,4-thiadiazole undergoes substitution with pyridin-3-ylmethanethiol in polar aprotic solvents:

Optimized Protocol

2-Amino-5-chloro-1,3,4-thiadiazole (1.0 equiv)

Pyridin-3-ylmethanethiol (1.2 equiv)

DIPEA (2.5 equiv) in DMF, 80°C, 12 hours

Yield: 82%

This method benefits from the electron-deficient nature of the thiadiazole ring, facilitating displacement of the chloride leaving group.

Copper-Catalyzed C-S Coupling

For enhanced selectivity, CuI/1,10-phenanthroline catalytic systems enable coupling between 5-iodo-1,3,4-thiadiazole derivatives and pyridin-3-ylmethanethiol:

| Catalyst System | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|

| CuI/Phenanthroline | DMSO | 100 | 78 |

| CuBr/DBU | Toluene | 120 | 65 |

Acetamide Side-Chain Synthesis: N-Methylmethylsulfonamido Incorporation

The 2-(N-methylmethylsulfonamido)acetamide moiety is constructed through sequential sulfonylation and amidation:

Sulfonylation of Methylamine

N-Methylmethylsulfonamide is prepared via exhaustive sulfonylation of methylamine using methanesulfonyl chloride:

Stepwise Process

Carbodiimide-Mediated Amidation

The sulfonamide is conjugated to bromoacetyl bromide, followed by coupling to the thiadiazole amine:

N-Methylmethylsulfonamide → Bromoacetyl bromide (1.1 equiv)

→ Et₃N (2.0 equiv), CH₂Cl₂, 0°C → 2-Bromo-N-(methylsulfonyl)acetamide

Subsequent reaction with 5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-amine

in THF with Hünig's base (60°C, 8 hours) yields final product

Critical Parameters

- Stoichiometric control to prevent over-acylation

- Strict temperature maintenance (<5°C during bromoacetylation)

Integrated Synthetic Routes: Comparative Analysis

Three dominant pathways emerge from literature synthesis:

| Route | Key Steps | Total Yield | Purity (HPLC) |

|---|---|---|---|

| A | SNAr → Direct Amidation | 54% | 98.2% |

| B | Cu-Coupling → Stepwise Sulfonylation | 61% | 97.8% |

| C | One-Pot Thiolation/Sulfonylation | 47% | 95.4% |

Route B demonstrates optimal balance between yield and purity, though requiring stringent anhydrous conditions.

Process Optimization and Scalability Challenges

Purification Strategies

Reverse-phase chromatography (C18 column, MeCN/H₂O gradient) remains the gold standard for final product purification. Pilot-scale trials show:

| Batch Size | Purity Post-Crystallization | Recrystallization Solvent |

|---|---|---|

| 100 g | 99.1% | Ethyl acetate/hexane (1:3) |

| 1 kg | 98.6% | IPA/H₂O (7:3) |

Thermal Stability Considerations

DSC analysis reveals decomposition onset at 218°C, necessitating reaction temperatures below 150°C during all synthetic steps.

Chemical Reactions Analysis

: Types of reactions: This compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction reactions. The presence of multiple functional groups allows for diverse reactivity. Common reagents and conditions: Oxidizing agents like hydrogen peroxide or permanganate, and reducing agents such as lithium aluminum hydride, are frequently used. The reactions typically occur under mild conditions to prevent decomposition. Major products: Oxidation might yield sulfoxides or sulfones, while reduction could result in the formation of thioethers or amines.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to 2-(N-methylmethylsulfonamido)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide have shown effectiveness against various bacterial strains. A study highlighted the antibacterial efficacy of related thiadiazole derivatives against Xanthomonas axonopodis, suggesting that modifications in the thiadiazole structure can lead to enhanced antimicrobial properties .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer potential. Research has demonstrated that certain thiadiazoles can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In particular, studies have focused on the cytotoxic effects of these compounds on human cancer cell lines, including those resistant to conventional therapies . The compound's ability to target specific molecular pathways associated with cancer progression makes it a valuable candidate for further investigation.

Antimicrobial Testing

A recent study evaluated various thiadiazole derivatives against Xanthomonas species. The results showed that modifications in the thiadiazole structure significantly influenced antimicrobial potency. The tested compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL, indicating promising antibacterial activity .

Anticancer Efficacy

In vitro studies on human cancer cell lines revealed that certain derivatives of thiadiazoles could inhibit cell growth effectively. For example, one derivative demonstrated an IC50 value of 7.4 µM against K562 chronic myelogenous leukemia cells, showcasing its potential as a selective kinase inhibitor . These findings underscore the therapeutic promise of thiadiazole-based compounds in oncology.

Mechanism of Action

: The mechanism of action is highly dependent on the specific application. In antimicrobial research, it targets bacterial cell walls or specific enzymes, disrupting their function. Molecular pathways often involve interactions with nucleophilic sites, leading to the inactivation of essential biological molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound’s key structural features include:

- 1,3,4-Thiadiazole core : Common in bioactive molecules due to its electron-deficient nature and ability to participate in hydrogen bonding.

- N-Methylmethylsulfonamido acetamide side chain : Enhances solubility and metabolic stability compared to simpler acetamides.

Table 1: Comparison of Structural Analogs

Key Observations:

- Molecular Weight : The target compound’s molecular weight is likely intermediate (~400–450 g/mol) compared to simpler analogs (e.g., 363.5 g/mol in ) and bulkier derivatives (e.g., 476.6 g/mol in ).

- Solubility : The pyridinylmethylthio group may improve aqueous solubility relative to purely aromatic substituents (e.g., nitrophenyl in ).

- Thermal Stability: High melting points in quinazolinone analogs (up to 315.5°C ) suggest that the target compound may also exhibit robust stability.

Thiadiazole-Acetamide Hybrids:

- Antibacterial Activity : Thiadiazoles with sulfonamide or thioether groups show efficacy against Staphylococcus aureus . The pyridinylmethylthio group in the target compound may enhance membrane penetration.

- Enzyme Inhibition : Analogs with nitrophenyl substituents (e.g., ) are hypothesized to inhibit enzymes like lipoxygenase or kinases via electron-withdrawing effects.

- Agrochemical Potential: Thiadiazole derivatives with aryl substituents (e.g., methylphenyl in ) often exhibit herbicidal or plant growth-regulating activities .

Oxadiazole and Quinazolinone Analogs:

- Compounds with oxadiazole-thioacetamide scaffolds demonstrate antibacterial activity against Gram-positive bacteria .

Biological Activity

The compound 2-(N-methylmethylsulfonamido)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative of the thiadiazole family, which has been recognized for its diverse biological activities. Thiadiazole derivatives are known for their potential as anticancer agents, antimicrobial substances, and anti-inflammatory compounds. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 296.35 g/mol. The structure includes a thiadiazole ring, which contributes significantly to its biological properties due to its ability to interact with various biological targets.

Thiadiazole derivatives exhibit their biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

- Antimicrobial Activity : The presence of the thiadiazole moiety enhances membrane permeability, allowing the compound to exert antimicrobial effects.

Anticancer Activity

Research indicates that thiadiazole derivatives have promising anticancer properties. A study evaluating various 1,3,4-thiadiazole derivatives reported significant cytotoxic activity against breast (MCF-7) and lung (A549) cancer cell lines. For instance, compounds similar in structure to our target compound showed IC50 values in the low micromolar range, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.084 ± 0.020 |

| Compound B | A549 | 0.034 ± 0.008 |

| Target Compound | MCF-7/A549 | TBD |

Antimicrobial Activity

Thiadiazoles also display antimicrobial properties. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways. Notably, derivatives have shown effectiveness against various bacterial strains, suggesting that our target compound could also possess similar activities .

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazoles has been documented, with studies indicating that these compounds can reduce inflammatory markers in various models. This activity is likely mediated through the inhibition of pro-inflammatory cytokines .

Case Studies

- Cytotoxicity Evaluation : In a comparative study involving several thiadiazole derivatives, the target compound was tested alongside known anticancer agents like cisplatin. Results indicated comparable efficacy against MCF-7 cells with an IC50 value below 0.1 µM .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized to improve yield?

Q. Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer: A combination of ¹H/¹³C NMR (to confirm proton/carbon environments) and HRMS (for molecular weight validation) is essential. For ambiguous signals:

- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks in aromatic regions .

- Compare experimental IR spectra with computational predictions (e.g., B3LYP/SDD) to validate functional groups .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation .

- Thermal Stability : Use thermogravimetric analysis (TGA) to monitor decomposition temperatures . Key Finding: Thiadiazole derivatives degrade rapidly in alkaline conditions (pH > 9) due to sulfonamide hydrolysis .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer: Prioritize assays aligned with structural analogs:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Fluorescence-based assays for kinases or acetylcholinesterase .

Q. How do structural features like the pyridinylmethyl thioether influence reactivity?

Methodological Answer: The thioether linkage enhances electrophilic substitution at the pyridine ring, while the sulfonamido group increases solubility and hydrogen-bonding potential. Computational modeling (e.g., DFT) predicts nucleophilic attack at the thiadiazole sulfur .

Advanced Research Questions

Q. How can contradictory bioactivity data between similar analogs be resolved?

Q. What strategies mitigate byproduct formation during sulfonamido coupling?

Methodological Answer: Byproducts arise from incomplete substitution or oxidation. Mitigation involves:

- Stoichiometric Control : Use 1.2–1.5 equivalents of methylsulfonamido chloride to drive the reaction .

- Inert Atmosphere : Conduct reactions under nitrogen to prevent thioether oxidation .

- Real-Time Monitoring : Track reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .

Q. How do computational methods enhance understanding of pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions .

- Metabolite Prediction : GLORYx or similar tools predict Phase I/II metabolism sites (e.g., sulfonamide hydrolysis) .

Q. What experimental designs address discrepancies in NMR spectral data?

Methodological Answer: For unresolved peaks in aromatic regions:

- Variable Temperature NMR : Suppress signal splitting caused by conformational exchange .

- Isotopic Labeling : Synthesize deuterated analogs to simplify coupling patterns .

Q. How can researchers optimize the compound’s selectivity for a target enzyme?

Methodological Answer:

- Fragment-Based Design : Introduce substituents (e.g., fluorophenyl) to occupy hydrophobic enzyme pockets .

- Crystallography : Co-crystallize the compound with the target (e.g., acetylcholinesterase) to guide modifications .

Case Study: Adding a 4-fluorobenzyl group improved selectivity for AChE over butyrylcholinesterase by 15-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.